2-(3-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid
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Overview
Description
2-(3-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid is a compound that features an indole moiety linked to a piperazine ring via a methylene bridge, with an acetic acid group attached to the piperazine. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the indole nucleus in this compound suggests potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Piperazine Ring: The indole derivative is then reacted with piperazine in the presence of a suitable base, such as sodium hydride, to form the desired intermediate.
Introduction of the Acetic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
2-(3-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The acetic acid group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Chloroacetic acid, sodium hydride.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Various substituted acetic acid derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamides: Compounds with similar indole and acetic acid moieties.
Uniqueness
2-(3-((1H-Indol-3-YL)methyl)piperazin-1-YL)acetic acid is unique due to its combination of the indole and piperazine rings, which may confer distinct biological activities and pharmacological properties .
Properties
Molecular Formula |
C15H19N3O2 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-[3-(1H-indol-3-ylmethyl)piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C15H19N3O2/c19-15(20)10-18-6-5-16-12(9-18)7-11-8-17-14-4-2-1-3-13(11)14/h1-4,8,12,16-17H,5-7,9-10H2,(H,19,20) |
InChI Key |
DTPZDGHVXYAXCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(N1)CC2=CNC3=CC=CC=C32)CC(=O)O |
Origin of Product |
United States |
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